Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride - 1246174-74-2

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Catalog Number: EVT-6301148
CAS Number: 1246174-74-2
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for preparing methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. One prominent method involves a multistep sequence starting from a readily available chiral precursor like (S)-2-amino-3-(4-fluorophenyl)propanoic acid. This precursor can be esterified with methanol in the presence of a suitable acid catalyst to yield the desired methyl ester. Alternatively, asymmetric synthesis strategies utilizing chiral auxiliaries or catalysts can be employed to directly obtain the (S)-enantiomer with high stereoselectivity. []

Molecular Structure Analysis

Methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride features a central chiral carbon atom bearing an amino group, a carboxyl methyl ester group, a hydrogen atom, and a 4-fluorophenyl substituent. The absolute configuration of the chiral center is (S), meaning the priority groups are arranged counterclockwise. Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure and stereochemistry of this compound. [, , ]

Chemical Reactions Analysis

Methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride undergoes diverse chemical reactions, owing to the presence of both amino and ester functional groups. The amino group can be readily acylated, alkylated, or converted to other functional groups like amides or sulfonamides. The ester group can be hydrolyzed to the corresponding carboxylic acid or utilized in various coupling reactions. These reactions offer versatile pathways for derivatizing this compound and incorporating it into more complex structures. [, ]

Mechanism of Action
  • Receptor binding: The amino acid derivative may act as a ligand and bind to specific receptors, modulating their activity. [, ]
  • Enzyme inhibition: The compound could inhibit specific enzymes involved in key biochemical pathways, altering physiological processes. [, ]
Applications
  • Building block for peptidomimetics: Methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a building block for peptidomimetics, molecules that mimic the structure and function of peptides. These peptidomimetics are valuable tools for probing biological processes and developing new therapeutic agents. [, ]
  • Synthesis of bioactive compounds: The compound has been employed in the synthesis of various bioactive compounds, including enzyme inhibitors, receptor agonists and antagonists, and anti-cancer agents. Examples include:
    • Statins: Atorvastatin [(3R,5R)-7[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid], a cholesterol-lowering drug, is synthesized utilizing a derivative of methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. []
    • HIV entry inhibitors: 873140, a potent CCR5 receptor antagonist with antiviral activity against HIV-1, incorporates this amino acid derivative in its structure. []
    • Neurokinin-1 receptor antagonist: Compound 3, a high-affinity, orally active neurokinin-1 receptor antagonist, uses this amino acid derivative as a building block. []

Paroxetine (BRL 29060A)

Compound Description: Paroxetine is the active ingredient in the antidepressant medication Paxil. It functions as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain by preventing its reabsorption. The drug is primarily used to treat various forms of depression, as well as anxiety disorders such as panic disorder, social anxiety disorder, and obsessive-compulsive disorder. [, ]

Relevance: Paroxetine and methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride share a crucial structural feature: the presence of a 4-fluorophenyl substituent. This shared structural element suggests a potential connection in their chemical synthesis or pharmacological properties. While methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride itself might not possess antidepressant activity, it could potentially serve as a synthetic precursor or a building block for Paroxetine or other related SSRIs. [, ]

(3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol

Compound Description: (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol is a potential impurity identified during the synthesis of Paroxetine hydrochloride.

Relevance: This compound can be considered structurally related to methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride due to the shared presence of a 4-fluorophenyl substituent. Furthermore, both compounds possess a similar three-carbon chain connected to this substituent. The difference lies in the presence of a piperidine ring in (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. The identification of this impurity suggests a potential synthetic route to Paroxetine hydrochloride that might involve a piperidine ring intermediate, and methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride could potentially be a precursor in such a synthetic scheme.

4-(4-Fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine

Compound Description: 4-(4-Fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine serves as a crucial intermediate in the carbon-14 labeling process of Paroxetine. This intermediate is used in a multi-stage synthesis of Paroxetine, highlighting its role as a building block for the final drug molecule.

Relevance: 4-(4-Fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine shares a strong structural resemblance with methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. Both compounds possess a 4-fluorophenyl substituent attached to a three-carbon chain, which is further linked to a nitrogen-containing ring system. The key difference lies in the ring structure: tetrahydropyridine in the case of the Paroxetine intermediate and a less complex amine in methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. This similarity in structure suggests a possible synthetic connection between the two compounds, with the latter potentially serving as a precursor for the former in the context of Paroxetine synthesis.

(±)-cis-4-(4-fluorophenyl)-3-(hydroxy[13C]methyl)-l-methylpiperidine

Compound Description: (±)-cis-4-(4-fluorophenyl)-3-(hydroxy[13C]methyl)-l-methylpiperidine is another key intermediate in the carbon-13 labeling process of Paroxetine. The compound undergoes a reaction with sesamol, leading to an inversion of configuration via a specific bicyclic ring system, demonstrating its significance in understanding the stereochemical aspects of Paroxetine synthesis.

Relevance: This compound exhibits striking structural similarities to methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. Both compounds feature a 4-fluorophenyl group linked to a piperidine ring, which, in turn, carries a three-carbon side chain. Notably, (±)-cis-4-(4-fluorophenyl)-3-(hydroxy[13C]methyl)-l-methylpiperidine also incorporates a hydroxymethyl group on this side chain, similar to the carboxyl methyl group in methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. This structural resemblance reinforces the notion that methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride could be a starting point or a building block for synthesizing various intermediates in the production of Paroxetine.

(±)-trans-substituted piperidine

Compound Description: (±)-trans-substituted piperidine is a stereoisomer of (±)-cis-4-(4-fluorophenyl)-3-(hydroxy[13C]methyl)-l-methylpiperidine and is also studied in the context of Paroxetine synthesis. It serves as a comparative example, demonstrating that the stereochemistry at the 3-position of the piperidine ring significantly influences the reactivity during the reaction with sesamol. Unlike its cis counterpart, the trans isomer does not undergo inversion of configuration under similar conditions, highlighting the importance of stereochemical control in Paroxetine synthesis.

Relevance: Though not explicitly detailed, the (±)-trans-substituted piperidine is structurally analogous to (±)-cis-4-(4-fluorophenyl)-3-(hydroxy[13C]methyl)-l-methylpiperidine, sharing the core structure of a 4-fluorophenyl group connected to a piperidine ring with a three-carbon side chain. The only difference lies in the spatial arrangement of substituents on the piperidine ring, leading to distinct reactivity. This observation underscores the relevance of methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride as a potential precursor for synthesizing various Paroxetine intermediates. Subtle modifications to methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride could potentially lead to different stereoisomers of the piperidine ring, providing flexibility in controlling the stereochemical outcome of subsequent synthetic steps towards Paroxetine.

Methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate

Compound Description: Methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate represents a key intermediate in a novel asymmetric synthesis of 2,3,6-trisubstituted piperidines. Its synthesis involves a domino reaction sequence starting from Baylis–Hillman adducts and features precise control over stereochemistry, highlighting its value in developing efficient routes for preparing biologically relevant piperidine derivatives.

Relevance: Both Methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate and methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride belong to the chemical class of piperidine carboxylates with a 4-fluorophenyl substituent. They share a common structural motif: a piperidine ring substituted with a 4-fluorophenyl group at position 6 and a carboxylate group at position 3 in Methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, and at position 3 in methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. The main difference lies in the presence of an additional 4-hydroxyphenyl substituent at position 2 in Methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate. This shared structural core suggests a possible common synthetic origin or a potential interconversion pathway between the two compounds.

Safinamide

Compound Description: Safinamide is an FDA-approved drug for the treatment of Parkinson's disease. It functions by inhibiting both monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine, and glutamate release, thus providing neuroprotective effects in addition to symptom management.

Relevance: Safinamide and methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride share the presence of a 3-fluorophenyl group as a common structural motif. Specifically, Safinamide contains a 4-(3-fluorophenyl)benzylamine moiety. This structural similarity suggests that methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride, or its derivatives, could potentially serve as starting materials or intermediates in the synthesis of Safinamide or its analogs.

Properties

CAS Number

1246174-74-2

Product Name

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

IUPAC Name

methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.7

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1

SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.